Cas no 5279-23-2 (1-[(4-chlorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine)
5279-23-2 structure
Product Name:1-[(4-chlorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine
N.o CAS:5279-23-2
MF:C17H19ClN2O3S
MW:366.862362146378
CID:1578924
PubChem ID:1068085
Update Time:2025-04-21
1-[(4-chlorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine Propriedades químicas e físicas
Nomes e Identificadores
-
- 1-[(4-Chlorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine
- 1-(4-Chloro-benzenesulfonyl)-4-(2-methoxy-phenyl)-piperazine
- Piperazine, 1-[(4-chlorophenyl)sulfonyl]-4-(2-methoxyphenyl)-
- 1-(4-chlorophenyl)sulfonyl-4-(2-methoxyphenyl)piperazine
- Maybridge1_008235
- AB00078879-01
- HMS564O07
- SR-01000491979
- 1-((4-Chlorophenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine
- SR-01000491979-1
- 1-(4-CHLOROBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE
- CS-0318244
- 1-(4-Chlorobenzene-1-sulfonyl)-4-(2-methoxyphenyl)piperazine
- AKOS000511727
- 5279-23-2
- DTXSID20967247
- SCHEMBL5255516
- HMS2851N05
- Oprea1_471314
- STK416380
- CHEMBL1711555
- Oprea1_863259
- SMR000568061
- 259683-39-1
- MLS001182341
- Cambridge id 5279232
- CCG-20288
- 1-[(4-chlorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine
-
- Inchi: 1S/C17H19ClN2O3S/c1-23-17-5-3-2-4-16(17)19-10-12-20(13-11-19)24(21,22)15-8-6-14(18)7-9-15/h2-9H,10-13H2,1H3
- Chave InChI: WTXZSPLQEKAFCB-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)S(N1CCN(C2C=CC=CC=2OC)CC1)(=O)=O
Propriedades Computadas
- Massa Exacta: 366.08067
- Massa monoisotópica: 366.080491
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 24
- Contagem de Ligações Rotativas: 4
- Complexidade: 495
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 58.2
- XLogP3: 3.3
Propriedades Experimentais
- Densidade: 1.329
- Ponto de ebulição: 526.6°C at 760 mmHg
- Ponto de Flash: 272.3°C
- Índice de Refracção: 1.61
- PSA: 49.85
1-[(4-chlorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine Literatura Relacionada
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
5279-23-2 (1-[(4-chlorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine) Produtos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornecedores recomendados
Shandong Jing Kun Chemical Co.,Ltd.
Membro Ouro
CN Fornecedor
A granel
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente
Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
CN Fornecedor
A granel
上海嵘奥生物技术有限公司
Membro Ouro
CN Fornecedor
Reagente